5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that combines a brominated pyrimidine with a tetrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. The molecular formula is , and it has a molecular weight of approximately 240.06 g/mol.
This compound is classified under pyrimidines and tetrazoles, which are important classes of compounds in organic chemistry. Tetrazoles are five-membered heterocycles known for their diverse biological activities, including antibacterial and anticancer properties. The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can be traced to various chemical research efforts aimed at exploring its pharmacological potential, especially as an intermediate in the synthesis of antibiotics like Tedizolid .
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-(2H-tetrazol-5-yl)pyridine with sodium azide and ammonium chloride in dimethylformamide (DMF) at elevated temperatures (around 120 °C). The process may include the addition of iodomethane to yield various methylated products. Following the reaction, purification is commonly achieved through silica-gel column chromatography using a gradient elution with ethyl acetate and petroleum ether .
Crystallization can be performed by slow evaporation from a mixture of solvents, which aids in obtaining pure crystalline forms suitable for further analysis .
The structure of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine features a bromine atom at the 5-position of the pyrimidine ring and a tetrazole ring attached at the 2-position. The compound can be represented using the following structural formulas:
BrC1=CN=C(C2=NN=NN2C)C=C1
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
This structure suggests significant electronic interactions between the bromine and nitrogen atoms within the rings, contributing to its biological activity .
The primary reactions involving 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine include:
These reactions are crucial for generating derivatives that may exhibit enhanced pharmacological activities compared to the parent compound .
The mechanism of action for compounds like 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine often involves interaction with bacterial ribosomes or other cellular targets that disrupt protein synthesis or cellular integrity. Tetrazole derivatives have been shown to possess significant antibacterial properties against various pathogens by inhibiting essential metabolic pathways .
The physical properties of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine include:
Chemical properties include its solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but limited solubility in water. The compound exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
The primary applications of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine lie in medicinal chemistry as an intermediate for synthesizing antibiotics like Tedizolid. Its derivatives are being investigated for their potential therapeutic effects against various bacterial infections. Furthermore, due to its structural similarity to other biologically active compounds, it serves as a valuable template for designing novel drugs targeting resistant bacterial strains or other diseases .
The synthesis of 5-bromo-2-(1H-tetrazol-5-yl)pyrimidine relies on strategic multi-step sequences that converge tetrazole ring formation with pyrimidine functionalization. A prevalent approach involves tetrazole cyclization via [3+2] cycloaddition between organoazides and nitriles. This method typically employs 5-aminotetrazole (CAS 4418-61-5) or cyanopyrimidine precursors under azide-mediated conditions. For example, zinc chloride-catalyzed reactions between 2-cyanopyrimidines and sodium azide in THF/H₂O (4:1) at reflux temperatures yield tetrazole-functionalized intermediates, though moderate yields (55-61%) are observed with electron-withdrawing bromo substituents [6].
Alternative pathways adapt the Finnegan protocol, where alkyl tetrazol-5-ylacetates (e.g., ethyl tetrazol-5-ylacetate) undergo condensation with halogenated pyrimidine aldehydes. Lewis acid-catalyzed reactions with trialkyl orthoformates (e.g., triethyl orthoformate) generate enol ether intermediates, which subsequently cyclize under acidic conditions to form the tetrazole-pyrimidine scaffold. This method requires inert atmospheres and temperatures of 100–150°C, with aluminum trichloride (10 mol%) proving optimal for suppressing N²-regioisomer formation [5].
Table 1: Key Multi-Step Synthetic Routes
Starting Material | Cyclization Agent | Conditions | Yield |
---|---|---|---|
2-Cyanopyrimidine | NaN₃, ZnCl₂ | THF/H₂O, reflux, 4–7 h | 55–92% |
Ethyl tetrazol-5-ylacetate | HC(OEt)₃, AlCl₃ | DCE, 130°C, inert atmosphere | 70–85% |
5-Bromopyrimidin-2-amine | NaN₃, NH₄Cl | DMF, 110°C, 3 h | ~65%* |
Yield extrapolated from analogous pyridine synthesis [1].
Regioselective bromination is critical for installing bromine at the pyrimidine C5 position. One optimized method employs dibromopropanedial under mild conditions (dichloromethane, 0–25°C), achieving >90% regioselectivity for 5-bromination over 4- or 6-substitution. Molecular sieves enhance selectivity by sequestering water, minimizing dihalogenation byproducts [3]. Post-functionalization of tetrazole requires careful regiocontrol during N-alkylation. Sterically hindered alkylating agents (e.g., methyl iodide) favor N1- over N2-alkylation at 80°C in DMF, with selectivity driven by the electron-donating effect of C5-pyrimidine substituents. Crystallographic analyses confirm N1-bound tetrazoles exhibit near-coplanarity with pyrimidine (dihedral angle: 1.6–11.3°), facilitating electronic conjugation [7].
Table 2: Bromination and Functionalization Outcomes
Substrate | Bromination Agent | Regioselectivity | Functionalization Yield |
---|---|---|---|
2-(Tetrazol-5-yl)pyrimidine | BrCH₂C(O)C(O)H | C5:C4 = 12:1 | N/A |
5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine | CH₃I, K₂CO₃ | N1:N2 = 8:1 | 75–85% |
Solvent optimization significantly reduces environmental impact. Tetrazole cyclization in aqueous THF diminishes DMF usage by 60%, while microwave-assisted reactions in ethanol shorten synthesis times from hours to minutes (e.g., 92% yield in 15 min at 150°C) [6] [4]. Solvent-free protocols using ball milling or neat thermal conditions eliminate volatile organic compounds (VOCs) entirely. For instance, sodium azide/ammonium chloride-mediated cyclizations under mechanical grinding achieve 89% yield without solvents, attributed to improved solid-state reactant mixing [9]. Ultrasonication further enhances efficiency in tetrazole formation, where cavitation accelerates diffusion-limited steps, reducing energy consumption by 40% versus conventional heating [4].
Table 4: Green Solvent Systems and Energy Inputs
Method | Solvent System | Reaction Time | Energy Input | Yield |
---|---|---|---|---|
Conventional heating | DMF | 7 h | 150°C | 65% |
Microwave irradiation | Ethanol | 15 min | 150°C, 300 W | 92% |
Ball milling | Solvent-free | 45 min | 30 Hz | 89% |
Ultrasonication | H₂O/EtOH (1:1) | 2 h | 40 kHz | 78% |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: